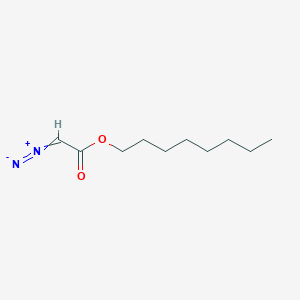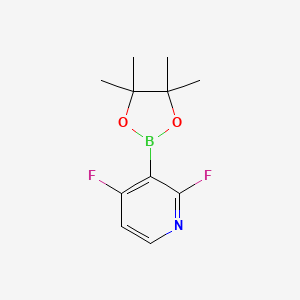
Methyl 5-ethynyl-2,3-difluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-ethynyl-2,3-difluorobenzoate is an organic compound with the molecular formula C10H6F2O2 It is a derivative of benzoic acid, characterized by the presence of ethynyl and difluoro substituents on the aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-ethynyl-2,3-difluorobenzoate typically involves the following steps:
Starting Material: The synthesis begins with 2,3-difluorobenzoic acid.
Esterification: The carboxylic acid group of 2,3-difluorobenzoic acid is esterified using methanol and an acid catalyst to form Methyl 2,3-difluorobenzoate.
Ethynylation: The ethynyl group is introduced via a Sonogashira coupling reaction. This involves the reaction of Methyl 2,3-difluorobenzoate with ethynyl bromide in the presence of a palladium catalyst and a copper co-catalyst under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification of 2,3-difluorobenzoic acid with methanol.
Catalytic Ethynylation: Use of industrial-grade palladium and copper catalysts for the ethynylation step, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-ethynyl-2,3-difluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The difluoro groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The ethynyl group can be oxidized to form corresponding carbonyl compounds or reduced to alkenes or alkanes.
Coupling Reactions: The ethynyl group can undergo further coupling reactions, such as Sonogashira or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of substituted benzoates.
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
Methyl 5-ethynyl-2,3-difluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Methyl 5-ethynyl-2,3-difluorobenzoate involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The difluoro groups can enhance the compound’s binding affinity to its targets by forming strong hydrogen bonds or dipole interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2,3-difluorobenzoate
- Methyl 5-bromo-2,3-difluorobenzoate
- Methyl 2,5-difluorobenzoate
Uniqueness
Methyl 5-ethynyl-2,3-difluorobenzoate is unique due to the presence of both ethynyl and difluoro groups, which confer distinct reactivity and binding properties
Eigenschaften
Molekularformel |
C10H6F2O2 |
|---|---|
Molekulargewicht |
196.15 g/mol |
IUPAC-Name |
methyl 5-ethynyl-2,3-difluorobenzoate |
InChI |
InChI=1S/C10H6F2O2/c1-3-6-4-7(10(13)14-2)9(12)8(11)5-6/h1,4-5H,2H3 |
InChI-Schlüssel |
CGTNGAHPHZBVKJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C(=CC(=C1)C#C)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B13464015.png)






![3-Thia-9-azabicyclo[3.3.1]nonane](/img/structure/B13464070.png)
![3-Butylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13464078.png)

